molecular formula C22H33NO5 B560209 (+)-UH 232 Maleate CAS No. 1217473-50-1

(+)-UH 232 Maleate

Cat. No. B560209
M. Wt: 391.508
InChI Key: MEQAJDYHKYAPJE-GUUGRXDUSA-N
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Description

“(+)-UH 232 Maleate” is a D2 antagonist and also a D3 partial agonist . It displays preferential activity at central dopamine autoreceptors . It stimulates a marked acceleration of dopamine synthesis and turnover .


Synthesis Analysis

The synthesis of “(+)-UH 232 Maleate” involves a multi-step reaction with two steps . The first step involves a reaction with hydrogen and 10% Pd/C in methanol under ambient temperature and 760 Torr pressure . The second step involves a reaction with K2CO3 in acetonitrile for 240 hours at ambient temperature .


Molecular Structure Analysis

The molecular formula of “(+)-UH 232 Maleate” is C18H29NO.C4H4O4 . Its molecular weight is 391.51 . The canonical SMILES representation is CCCN(CCC)C1CCC2=C(C1C)C=CC=C2OC.C(=CC(=O)O)C(=O)O .


Physical And Chemical Properties Analysis

“(+)-UH 232 Maleate” is soluble to 50 mM in water . It should be stored at room temperature .

Scientific Research Applications

  • Structure of Potassium Hydrogen Maleate : A study on the structure of potassium hydrogen maleate by neutron diffraction revealed a short, strong hydrogen bond, indicating the ion's statistical symmetry (Peterson & Levy, 1958).

  • Diethyl Maleate Effects on Hepatocytes : Research on diethyl maleate's effects on isolated rat hepatocytes found it can inhibit protein synthesis and amino acid transport at high concentrations, while not affecting cytochrome P-450 or monooxygenase activity (Goethals et al., 1983).

  • Stereochemical Course of Maleate Hydratase Reaction : This study demonstrated that maleate hydratase from rabbit kidney catalyzes a stereospecific addition to maleate's double bond, forming d-malate (Englard, Britten, & Listowsky, 1967).

  • Low-Barrier Hydrogen Bond in Hydrogen Maleate : A theoretical study on hydrogen maleate anion indicated the formation of a strong intramolecular low-barrier hydrogen bond, significantly more potent than normal hydrogen bonds in maleic diacid (Garcia-Viloca, González-Lafont, & Lluch, 1997).

  • Synthetic Pathway for Maleate in Escherichia coli : A study successfully constructed a synthetic pathway for maleate in E. coli, combining polyketide biosynthesis and benzene ring cleavage pathways, indicating its potential for producing valuable chemicals (Noda et al., 2017).

  • Maleate Cis-Trans Isomerase in Alcaligenes faecalis : Research on maleate cis-trans isomerase revealed its conversion of maleate to fumarate, with a weak reverse reaction, and gene cloning of this enzyme provided insights into its molecular structure and function (Hatakeyama et al., 1997).

  • Pharmacokinetics and Pharmacodynamics of Arterolane Maleate : A study on Arterolane Maleate, an antimalarial compound, assessed its pharmacokinetics and pharmacodynamics, suggesting a minimum dose for maximum therapeutic benefits in treating P. falciparum malaria (Gautam et al., 2011).

properties

IUPAC Name

(Z)-but-2-enedioic acid;(1S,2R)-5-methoxy-1-methyl-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.C4H4O4/c1-5-12-19(13-6-2)17-11-10-16-15(14(17)3)8-7-9-18(16)20-4;5-3(6)1-2-4(7)8/h7-9,14,17H,5-6,10-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQAJDYHKYAPJE-GUUGRXDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1C)C=CC=C2OC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-UH 232 Maleate

Citations

For This Compound
6
Citations
JJ Braszko - European Neuropsychopharmacology, 2010 - Elsevier
We have recently found that postsynaptic D 3 dopamine (DA) receptors appear not to participate in the memory enhancing effects of the angiotensin AT 4 receptor agonists angiotensin …
Number of citations: 7 www.sciencedirect.com
MS Kleven, W Koek - European journal of pharmacology, 1997 - Elsevier
The discriminative stimulus effects of the dopamine D 3 receptor-preferring agonist, S(+)-(4aR,10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol ((+)-…
Number of citations: 14 www.sciencedirect.com
CL Zuch, DA Cory-Slechta - Pharmacology Biochemistry and Behavior, 2001 - Elsevier
… (+)-UH 232 maleate was obtained from Tocris Cookson (Ballwin, MO). d-Amphetamine sulfate was obtained from the University of Rochester Strong Memorial Hospital Pharmacy. With …
Number of citations: 11 www.sciencedirect.com
J Zhou, J Li, AB Papaneri, G Cui - Neuropharmacology, 2023 - Elsevier
We recently reported that the “Dopamine Neuron Challenge Test” (DNC Test), a diagnostic method that measures the levels of dopamine metabolites in cerebrospinal fluid (CSF) and …
Number of citations: 3 www.sciencedirect.com
M Huotari, R Gainetdinov… - Pharmacology & …, 1999 - Wiley Online Library
To elucidate the importance of catechol‐O‐methyltransferase, we performed striatal microdialysis studies in conscious rats given tolcapone, an inhibitor of catechol‐O‐methyltransferase…
Number of citations: 30 onlinelibrary.wiley.com
CL Zuch - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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